

3-Bromo-2-chloro-6-fluorobenzaldehyde CAS number 1114809-11-8

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-6-fluorobenzaldehyde

Cat. No.: B1372945

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An In-depth Technical Guide to **3-Bromo-2-chloro-6-fluorobenzaldehyde** (CAS: 1114809-11-8)

Foreword

In the landscape of modern medicinal and materials chemistry, the strategic value of poly-functionalized aromatic building blocks cannot be overstated. These intermediates serve as critical linchpins in the synthesis of complex molecular architectures. **3-Bromo-2-chloro-6-fluorobenzaldehyde** stands out as a particularly compelling scaffold. Its unique arrangement of three distinct halogens, each with differential reactivity, alongside a versatile aldehyde handle, offers chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides an in-depth analysis of its properties, plausible synthetic strategies, and core applications, designed for researchers and developers seeking to leverage its unique chemical personality.

Core Molecular Profile and Physicochemical Properties

3-Bromo-2-chloro-6-fluorobenzaldehyde is a solid organic compound characterized by a benzene ring substituted with bromo, chloro, and fluoro groups, in addition to an aldehyde functional group. This substitution pattern is key to its utility, providing multiple, orthogonally reactive sites for synthetic transformations.

Caption: Chemical structure of **3-Bromo-2-chloro-6-fluorobenzaldehyde**.

The key physicochemical and computational parameters are summarized below, providing a snapshot of the molecule's characteristics relevant to experimental design.

Property	Value	Source
CAS Number	1114809-11-8	[1] [2] [3]
Molecular Formula	C ₇ H ₃ BrClFO	[1] [2] [4]
Molecular Weight	237.45 g/mol	[1] [5]
Physical Form	Solid	
SMILES	O=CC1=C(F)C=CC(Br)=C1Cl	[1]
InChI Key	ADFWZYGIWHXERD-UHFFFAOYSA-N	
Topological Polar Surface Area	17.07 Å ²	[1]
LogP (calculated)	3.0541	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[2] [4]

Hazard Assessment and Safe Handling Protocols

As with any halogenated aromatic compound, a rigorous adherence to safety protocols is paramount. **3-Bromo-2-chloro-6-fluorobenzaldehyde** is classified as hazardous and requires careful handling to mitigate risks.

GHS Classification:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning[\[6\]](#)

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation ^[6]
H319	Causes serious eye irritation ^[6]
H335	May cause respiratory irritation ^[6]

Self-Validating Laboratory Protocol for Safe Handling:

This protocol is designed to ensure user safety through procedural checks and engineering controls.

- Pre-Handling Verification:
 - Confirm the availability and functionality of a certified chemical fume hood.
 - Check that the safety shower and eyewash station are unobstructed and have been recently tested.
 - Assemble all required Personal Protective Equipment (PPE) before retrieving the chemical.
- Required Personal Protective Equipment (PPE):
 - Gloves: Wear chemical-impermeable gloves (e.g., Nitrile).
 - Eye Protection: Use safety glasses with side shields or chemical splash goggles.^[7]
 - Lab Coat: A standard laboratory coat is mandatory.
 - Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
- Experimental Procedure:

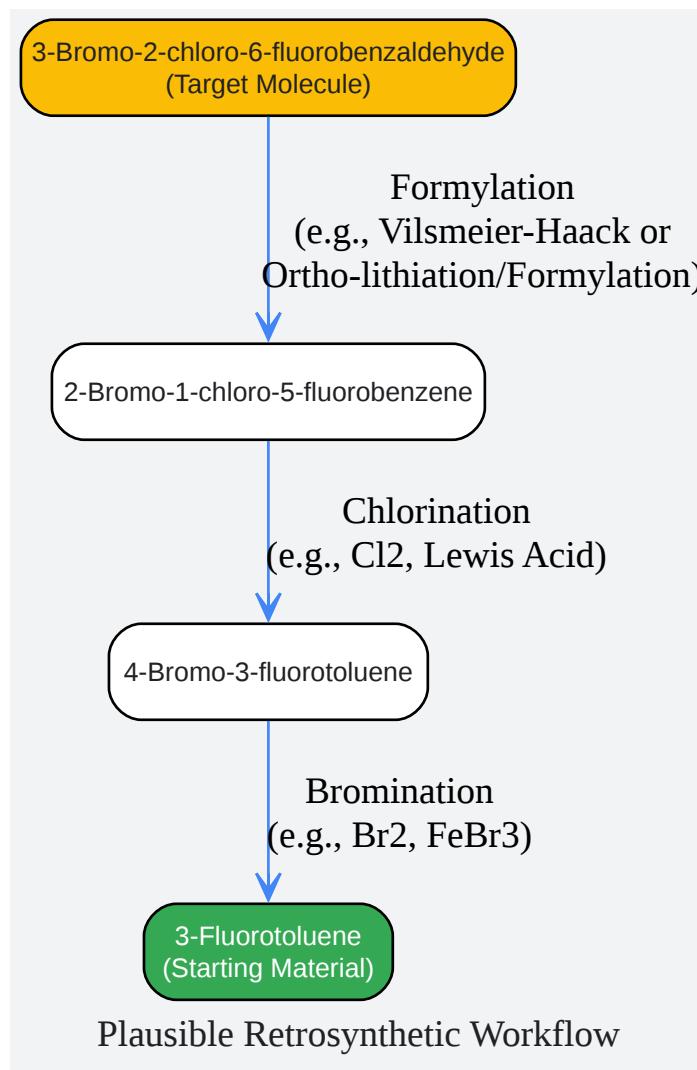
- Step 3.1: Chemical Dispensing: All weighing and transfers of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.[6][7] Use non-sparking tools.[6][7]
- Step 3.2: Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure reaction vessels are securely clamped.
- Step 3.3: Post-Handling: Thoroughly wash hands and any exposed skin after handling.[8] Contaminated clothing must be removed and washed before reuse.[6][7]

- Storage & Disposal:
 - Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a refrigerator rated for chemical storage (2-8°C).[2][4][7]
 - Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[7][8]

The Synthetic Landscape: A Retrosynthetic Perspective

While specific, peer-reviewed synthetic preparations for CAS 1114809-11-8 are not readily available in public literature, its structure allows for a logical retrosynthetic analysis based on established organohalogen chemistry. The primary challenge lies in the controlled, regioselective introduction of three different halogens and the aldehyde group.

A plausible synthetic strategy would involve the sequential halogenation and formylation of a simpler aromatic precursor. The directing effects of existing substituents are critical in determining the feasibility and outcome of each step.



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Caption: A plausible retrosynthetic pathway for the target compound.

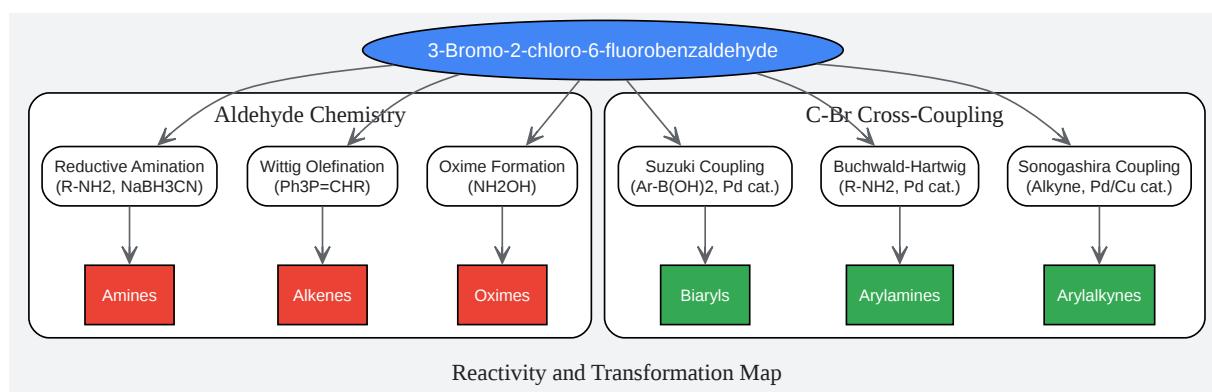
Expert Insight: Causality in Synthetic Choices

- Choice of Starting Material: Beginning with a simple, commercially available precursor like 3-fluorotoluene is cost-effective. The fluorine atom is the most difficult to introduce selectively and is best incorporated from the start.
- Bromination Step: The methyl group is an ortho-, para-director. Bromination of 3-fluorotoluene would likely yield a mixture of isomers, with 4-bromo-3-fluorotoluene being a key product. This step would necessitate a purification protocol (e.g., distillation or chromatography) to isolate the desired intermediate.

- Chlorination Step: The subsequent electrophilic chlorination would be directed by the existing substituents. The precise regiochemical outcome would need experimental validation, as the activating methyl group and deactivating halogens compete in their directing effects.
- Formylation Strategy: The final introduction of the aldehyde group is the most critical step.
 - Ortho-lithiation: A powerful strategy would be a directed ortho-metallation. A strong base like n-butyllithium could selectively deprotonate the position between the fluorine and chlorine atoms due to the directing and acidifying effects of the halogens. Quenching this lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. This method offers high regioselectivity, making it a superior choice for this specific substitution pattern.
 - Vilsmeier-Haack Reaction: This is another classic method for formylating electron-rich aromatic rings, though it may be less effective here due to the deactivating nature of the halogens.

Reactivity Profile and Strategic Applications

The synthetic value of **3-Bromo-2-chloro-6-fluorobenzaldehyde** lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows for its use as a versatile scaffold in building complex molecules.



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Caption: Key reactive sites and potential synthetic transformations.

Field-Proven Insights on Reactivity:

- **Aldehyde Group:** This is a primary site for nucleophilic attack. It readily undergoes reactions like reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and condensation reactions to form imines or oximes. The availability of a commercial oxime derivative highlights this reactivity.^[9] These transformations are fundamental in drug discovery for introducing diverse side chains.
- **Carbon-Bromine Bond:** The C-Br bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Its bond dissociation energy is lower than that of C-Cl and C-F, allowing for selective oxidative addition with palladium catalysts. This makes it the ideal handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations to build C-C or C-N bonds, respectively. This selective reactivity is a cornerstone of modern synthetic strategy.
- **Carbon-Chlorine and Carbon-Fluorine Bonds:** These bonds are significantly stronger and less reactive in typical palladium-catalyzed couplings. They generally remain intact during reactions at the C-Br site, providing latent functionality for later-stage, more forcing transformations if needed. The C-F bond, in particular, is often incorporated into final drug candidates to modulate metabolic stability and binding affinity.

This differential reactivity allows for a two-stage synthetic approach: first, modify the aldehyde; second, perform a cross-coupling at the C-Br position. This logical, stepwise construction is highly valued in the synthesis of pharmaceutical intermediates and agrochemicals.^{[10][11]}

Analytical Characterization: Expected Spectroscopic Signatures

While specific analytical data for this compound must be confirmed via a Certificate of Analysis (COA) from the supplier, its structure allows for the prediction of key spectroscopic features.^[12]

Technique	Expected Features
¹ H NMR	Aldehyde Proton (CHO): A singlet peak expected around δ 9.5-10.5 ppm. Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with their positions relative to each other and to the fluorine atom (H-F coupling).
¹³ C NMR	Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm. Aromatic Carbons (Ar-C): Six distinct signals in the δ 110-165 ppm range. The carbons attached to halogens will show characteristic large C-F and smaller C-Cl/C-Br couplings.
Mass Spec. (MS)	Molecular Ion (M ⁺): A complex isotopic cluster for the molecular ion peak due to the presence of bromine (⁷⁹ Br/ ⁸¹ Br in ~1:1 ratio) and chlorine (³⁵ Cl/ ³⁷ Cl in ~3:1 ratio). This provides definitive confirmation of the elemental composition. Fragmentation: A prominent peak corresponding to the loss of the aldehyde proton (M-1) or the entire formyl group (M-29) is expected.
Infrared (IR)	C=O Stretch: A strong, sharp absorption band around 1690-1715 cm^{-1} characteristic of an aromatic aldehyde. C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm^{-1} and 2720 cm^{-1} . C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds in the fingerprint region (<1200 cm^{-1}).

Conclusion

3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and

orthogonal reactivity of its functional groups. For researchers in drug discovery and materials science, this compound offers a robust platform for generating novel structures with high efficiency and control. The ability to perform chemistry at the aldehyde handle, followed by selective cross-coupling at the C-Br bond, while preserving the C-Cl and C-F bonds for downstream modulation or as stable structural elements, is a significant tactical advantage. As the demand for complex, precisely substituted molecules grows, the utility of such well-defined building blocks will only increase.

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References

- 1. chemscene.com [chemscene.com]
- 2. 1114809-11-8|3-Bromo-2-chloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. achmem.com [achmem.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. aobchem.com [aobchem.com]
- 10. lookchem.com [lookchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-BROMO-2-CHLORO-6-FLUOROBENZALDEHYDE(1114809-11-8) 1H NMR [m.chemicalbook.com]
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